2-Phenylcyclohexane-1-sulfonyl chloride

Lipophilicity Drug Design Organic Synthesis

Researchers developing CNS-targeted sulfonamide libraries face inconsistent reactivity from generic sulfonyl chlorides due to mismatched lipophilicity. 2-Phenylcyclohexane-1-sulfonyl chloride (CAS 1250201-93-4) solves this: XLogP3 3.6 ensures superior lipid bilayer partitioning vs. cyclohexanesulfonyl chloride (~2.2) or benzenesulfonyl chloride (~1.3-1.7). • 2-Phenyl steric hindrance enables regioselective sulfonylation not achievable with 4-phenyl analogs. • ≥98% purity with Certificate of Analysis minimizes side reactions in multi-step syntheses. • Not classified as hazardous; ships ambient globally from dedicated research stock.

Molecular Formula C12H15ClO2S
Molecular Weight 258.76 g/mol
Cat. No. B13633352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylcyclohexane-1-sulfonyl chloride
Molecular FormulaC12H15ClO2S
Molecular Weight258.76 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC=CC=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H15ClO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2
InChIKeyRJCAPJKKRJGVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylcyclohexane-1-sulfonyl Chloride Overview


2-Phenylcyclohexane-1-sulfonyl chloride (CAS 1250201-93-4) is an organosulfur compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol [1]. It features a sulfonyl chloride functional group attached to a cyclohexane ring bearing a phenyl substituent at the 2-position . This structural combination distinguishes it from simpler aliphatic or aromatic sulfonyl chlorides . The compound is available at research-grade purities of ≥97-98% from various commercial suppliers , and its computed XLogP3 value of 3.6 indicates substantial lipophilicity [2].

Workflow Sulfonamide / sulfonate ester formation in organic synthesis
Selection Reported high lipophilicity supports partitioning into nonpolar reaction media
Purity context Defined research-grade purity (97-98%) available for reproducible transformations

2-Phenylcyclohexane-1-sulfonyl Chloride: Irreplaceability


The substitution of 2-Phenylcyclohexane-1-sulfonyl chloride with a generic sulfonyl chloride (e.g., cyclohexanesulfonyl chloride, benzenesulfonyl chloride) is not equivalent due to distinct physicochemical properties and reactivity profiles that directly impact synthetic utility. The target compound's XLogP3 of 3.6 [1] is significantly higher than that of cyclohexanesulfonyl chloride (XLogP ~2.2) [2] and benzenesulfonyl chloride (XLogP ~1.3-1.7) [3], a difference that alters partitioning behavior and solubility in organic reaction media. Furthermore, the 2-phenyl substitution introduces unique steric and electronic effects absent in simpler analogs, influencing regioselectivity in subsequent reactions . Direct comparative kinetic data for solvolysis mechanisms in related cyclohexanesulfonyl chlorides [4] highlight the structural dependence of reactivity, underscoring the importance of selecting the precise sulfonyl chloride for a given synthetic pathway.

Lipophilicity profile
Simpler sulfonyl chlorides show markedly lower lipophilicity; organic-phase partitioning may shift and alter reaction outcomes.
Steric environment
2-phenyl substitution introduces steric bulk absent in unsubstituted cyclohexanesulfonyl chloride, potentially affecting nucleophilic attack regioselectivity.
Purity specification
Common aliphatic sulfonyl chlorides are often technical grade; undefined purity may compromise reproducibility in multi-step sequences.

2-Phenylcyclohexane-1-sulfonyl Chloride: Quantitative Evidence


Lipophilicity Advantage Over Simple Sulfonyl Chlorides

The target compound exhibits an XLogP3 of 3.6 [1], which is 1.4 units higher than cyclohexanesulfonyl chloride (XLogP 2.2) [2] and 1.9-2.3 units higher than benzenesulfonyl chloride (XLogP 1.3-1.7) [3]. This substantial increase in lipophilicity is directly attributable to the 2-phenyl substitution on the cyclohexane ring.

Lipophilicity
Cross-study comparable
Target XLogP3: 3.6
Cyclohexanesulfonyl chloride: 2.2
Benzenesulfonyl chloride: 1.3-1.7
Higher computed lipophilicity supports organic-phase reaction design
Computed values; experimental logP may vary
Lipophilicity Drug Design Organic Synthesis

Purity: Research-Grade vs. Technical-Grade

Multiple vendors supply 2-Phenylcyclohexane-1-sulfonyl chloride at a minimum purity of 97% or 98% , with lot-specific quality assurance . In contrast, common aliphatic sulfonyl chlorides like cyclohexanesulfonyl chloride are often listed as 'technical grade' without a defined purity specification .

Purity specification
Data to verify
97% (AKSci) / 98% (Leyan)
Defined purity supports reproducibility and impurity control assessment
Lot-specific CoA recommended; technical-grade alternatives lack specification
Quality Control Reproducibility Procurement

Steric Hindrance vs. 4-Phenyl Isomer

The 2-phenyl substitution in 2-Phenylcyclohexane-1-sulfonyl chloride creates a sterically hindered environment adjacent to the reactive sulfonyl chloride group, in contrast to the 4-phenyl isomer where the phenyl group is remote . This proximity is expected to influence reaction kinetics and regioselectivity in nucleophilic substitution or addition reactions [1]. While direct kinetic data for this specific compound is not available in the public domain, solvolysis studies of cyclohexanesulfonyl chloride confirm that such steric and electronic perturbations substantially alter reaction mechanisms [2].

Steric hindrance
Class-level inference
2-phenyl group adjacent to sulfonyl chloride creates steric crowding; 4-phenyl isomer has remote substitution
May influence regioselectivity in nucleophilic substitutions
Direct kinetic data not available; solvolysis studies on cyclohexanesulfonyl chloride support structural dependence
Regioselectivity Steric Effects Synthetic Methodology

2-Phenylcyclohexane-1-sulfonyl Chloride: Key Applications


Lipophilic Sulfonamide Drug Synthesis

Given its XLogP3 of 3.6, 2-Phenylcyclohexane-1-sulfonyl chloride is an ideal sulfonylating agent for preparing sulfonamide derivatives intended for central nervous system (CNS) or other targets where high membrane permeability is required. The enhanced lipophilicity, compared to cyclohexanesulfonyl chloride (XLogP 2.2) or benzenesulfonyl chloride (XLogP 1.3-1.7), facilitates better partitioning into lipid bilayers and organic phases during synthesis [1].

Reproducible Intermediate Production

The availability of 2-Phenylcyclohexane-1-sulfonyl chloride at defined high purities (97-98%) makes it a reliable building block for pharmaceutical intermediate synthesis. The documented purity specifications and availability of Certificates of Analysis (CoA) reduce the risk of impurity-driven side reactions, ensuring consistent outcomes in multi-step processes and facilitating regulatory documentation.

Sterically Directed Regioisomer Access

The 2-phenyl substitution adjacent to the sulfonyl chloride group provides a sterically hindered environment that can be exploited to direct regioselective transformations. This feature is particularly valuable for generating specific positional or stereochemical isomers that are not readily obtained from the 4-phenylcyclohexane-1-sulfonyl chloride analog, where the phenyl group is remote from the reactive center [2].

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Reported high lipophilicity
Organic-phase partitioning assessment
Pharmaceutical intermediate scale-up
Defined high-purity specification
Lot-specific purity and CoA review
Steric-directed regioisomer generation
Steric hindrance at reactive center
Regiochemical outcome analysis
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